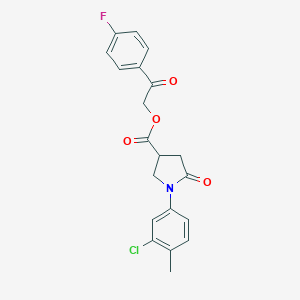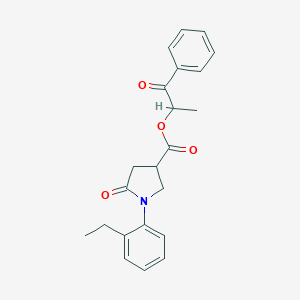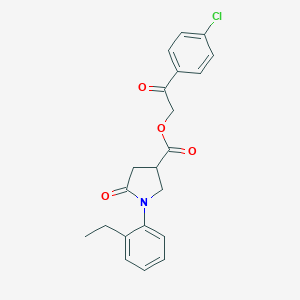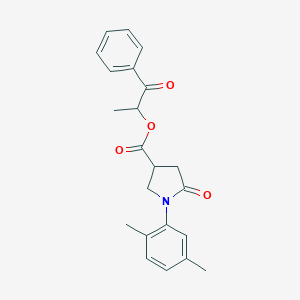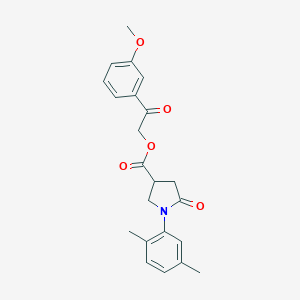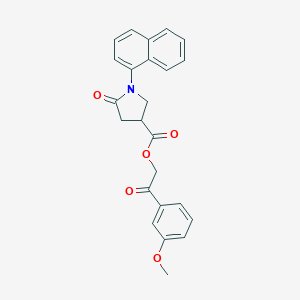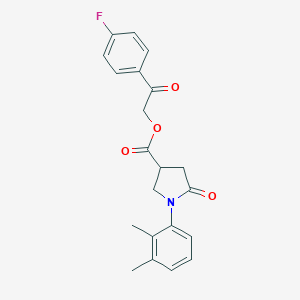![molecular formula C18H19N3O B271299 (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it has been proposed that the compound may inhibit the activity of various enzymes involved in cancer cell growth and viral replication. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and viral replication. It may also induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its potential anticancer and antiviral properties. It may be useful in developing new treatments for cancer and viral infections. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several potential future directions for research on (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one. One direction is to further investigate its potential anticancer properties, including its ability to induce apoptosis in cancer cells. Another direction is to explore its potential antiviral properties, including its ability to inhibit the replication of various viruses. Additionally, research could be conducted to better understand the compound's mechanism of action and to optimize its use in various applications. Finally, research could be conducted to develop new derivatives of the compound with improved properties.
Métodos De Síntesis
The synthesis of (6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2-(3,3-dimethyl-4H-isoquinolin-1-yl) hydrazine with cyclohexane-1,3-dione in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its antiviral properties, as it has been found to inhibit the replication of various viruses, including HIV-1, SARS-CoV-2, and HCV.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,19H,11H2,1-2H3,(H,20,21)/b14-12- |
Clave InChI |
ZCPWJRZSTZLJBM-OWBHPGMISA-N |
SMILES isomérico |
CC1(CC2=CC=CC=C2C(=N1)NN/C=C\3/C=CC=CC3=O)C |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC=C3C=CC=CC3=O)C |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=N1)NNC=C3C=CC=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




